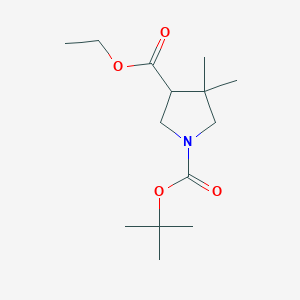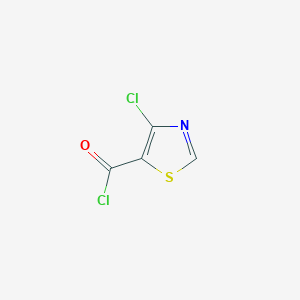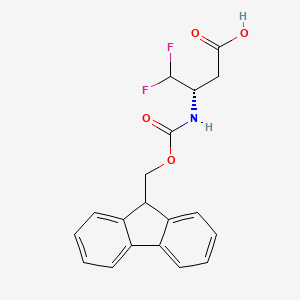![molecular formula C15H18N4O4 B12961011 (2R,3R,4S,5R)-2-(3,12-dimethyl-3,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),4,8,10-pentaen-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12961011.png)
(2R,3R,4S,5R)-2-(3,12-dimethyl-3,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),4,8,10-pentaen-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2R,3R,4S,5R)-2-(3,12-dimethyl-3,7,9,11-tetrazatricyclo[64002,6]dodeca-1(12),2(6),4,8,10-pentaen-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol is a complex organic molecule with a unique structure It features a tetrazatricyclo framework, which is a rare and interesting structural motif in organic chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5R)-2-(3,12-dimethyl-3,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),4,8,10-pentaen-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the tetrazatricyclo framework and the subsequent functionalization to introduce the hydroxymethyl and oxolane groups. The reaction conditions often require the use of specific catalysts and reagents to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced manufacturing techniques to streamline the process. Additionally, the use of green chemistry principles to reduce the environmental impact of the synthesis would be a key consideration.
化学反応の分析
Types of Reactions
The compound (2R,3R,4S,5R)-2-(3,12-dimethyl-3,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),4,8,10-pentaen-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to introduce additional hydrogen atoms into the structure.
Substitution: The tetrazatricyclo framework can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway is followed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction could lead to a more saturated version of the original compound.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biology, the compound’s potential bioactivity makes it a candidate for drug development. Its ability to interact with biological molecules could lead to the discovery of new therapeutic agents.
Medicine
In medicine, the compound could be explored for its potential as a pharmaceutical agent. Its unique structure may allow it to target specific biological pathways, making it useful in the treatment of various diseases.
Industry
In industry, the compound could be used in the development of new materials with unique properties. Its complex structure could impart desirable characteristics to polymers and other materials.
作用機序
The mechanism of action of (2R,3R,4S,5R)-2-(3,12-dimethyl-3,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),4,8,10-pentaen-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s observed effects. The exact molecular targets and pathways involved would depend on the specific application and the biological context.
類似化合物との比較
Similar Compounds
(2R,3R,4S,5R)-2-(3,12-dimethyl-3,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),4,8,10-pentaen-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol: This compound itself is unique due to its specific stereochemistry and functional groups.
Other Tetrazatricyclo Compounds: Compounds with similar tetrazatricyclo frameworks but different functional groups can be compared to highlight the unique properties of the target compound.
Uniqueness
The uniqueness of this compound lies in its specific combination of stereochemistry and functional groups. This combination imparts unique chemical and biological properties that distinguish it from other similar compounds.
特性
分子式 |
C15H18N4O4 |
|---|---|
分子量 |
318.33 g/mol |
IUPAC名 |
(2R,3R,4S,5R)-2-(3,12-dimethyl-3,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),4,8,10-pentaen-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C15H18N4O4/c1-7-10-11-8(3-4-18(11)2)19(14(10)17-6-16-7)15-13(22)12(21)9(5-20)23-15/h3-4,6,9,12-13,15,20-22H,5H2,1-2H3/t9-,12-,13-,15-/m1/s1 |
InChIキー |
FFIKXEFPABQZHN-QGMIFYJMSA-N |
異性体SMILES |
CC1=C2C3=C(C=CN3C)N(C2=NC=N1)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O |
正規SMILES |
CC1=C2C3=C(C=CN3C)N(C2=NC=N1)C4C(C(C(O4)CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



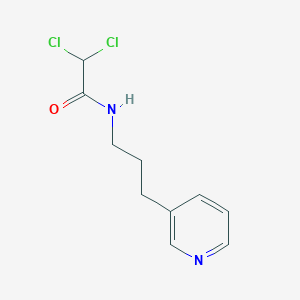
![7-Methoxy-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B12960953.png)
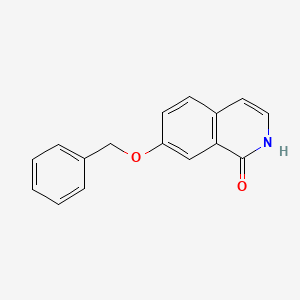
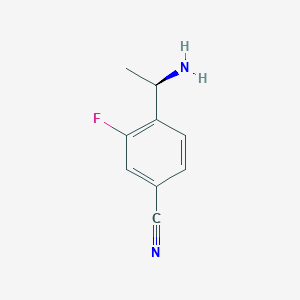

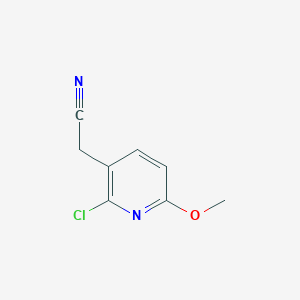

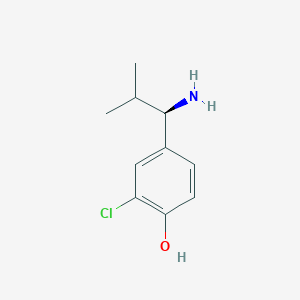
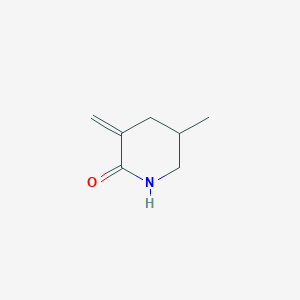
![3-Cyclopropylbenzo[d]isoxazol-6-amine](/img/structure/B12960999.png)
